N-Metilbencilamina

Descripción general

Descripción

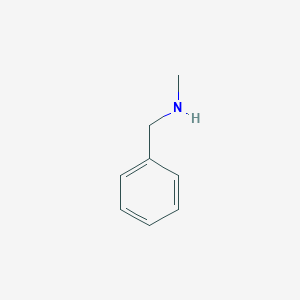

N-Bencilmetilamina, también conocida como N-Metilbencilamina, es un compuesto orgánico con la fórmula molecular C8H11N. Es una amina secundaria donde un grupo bencilo está unido al átomo de nitrógeno de una metilamina. Este compuesto es un líquido transparente, incoloro a amarillo pálido con un olor característico a amina. Se utiliza en diversas reacciones químicas y aplicaciones industriales debido a sus propiedades únicas.

Aplicaciones Científicas De Investigación

La N-Bencilmetilamina tiene varias aplicaciones en la investigación científica:

Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.

Medicina: Sirve como bloque de construcción en la síntesis de medicamentos y agentes terapéuticos.

Mecanismo De Acción

El mecanismo de acción de la N-Bencilmetilamina implica su interacción con varios objetivos moleculares. Como amina secundaria, puede formar enlaces de hidrógeno y participar en reacciones de sustitución nucleófila. El grupo bencilo aumenta su lipofilia, lo que le permite interactuar con regiones hidrofóbicas de biomoléculas. Estas interacciones pueden modular la actividad de las enzimas y los receptores, lo que lleva a diversos efectos biológicos .

Análisis Bioquímico

Biochemical Properties

N-Methylbenzylamine has been used as a derivatization reagent for the analysis of biological organic acids . It has the potential to derivatize mono-, di-, and tri-carboxylic acids, such as the intermediates of the tricarboxylic acid (TCA) cycle .

Molecular Mechanism

It is known to participate in derivatization reactions with carboxylic acids

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La N-Bencilmetilamina se puede sintetizar a través de varios métodos. Un método común implica la reducción de N-metil-1-fenilmetanimina usando gas hidrógeno en presencia de un catalizador de paladio sobre carbono. La reacción generalmente se lleva a cabo en diclorometano a temperatura ambiente bajo presión atmosférica durante aproximadamente tres horas .

Otro método implica la reacción de cloruro de bencilo con metilamina en presencia de una base como el hidróxido de sodio. Esta reacción generalmente se lleva a cabo en un disolvente orgánico como el benceno a temperaturas elevadas .

Métodos de producción industrial

En entornos industriales, la N-Bencilmetilamina se produce a menudo mediante la hidrogenación catalítica de N-metil-1-fenilmetanimina. Este método es preferido debido a su alto rendimiento y eficiencia. Las condiciones de reacción se optimizan para garantizar la conversión completa de los materiales de partida al producto deseado.

Análisis De Reacciones Químicas

Tipos de reacciones

La N-Bencilmetilamina experimenta varias reacciones químicas, que incluyen:

Reducción: El compuesto se puede reducir para formar aminas primarias usando agentes reductores como el hidruro de litio y aluminio (LiAlH4).

Sustitución: La N-Bencilmetilamina puede participar en reacciones de sustitución nucleófila donde el grupo bencilo puede ser reemplazado por otros sustituyentes.

Reactivos y condiciones comunes

Oxidación: IBX en un disolvente orgánico como el diclorometano.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Cloruro de bencilo y metilamina en presencia de una base como el hidróxido de sodio.

Principales productos formados

Oxidación: Iminas o aldehídos correspondientes.

Reducción: Aminas primarias.

Sustitución: Diversas aminas sustituidas dependiendo del sustituyente usado.

Comparación Con Compuestos Similares

La N-Bencilmetilamina se puede comparar con otros compuestos similares como:

Bencilamina: Carece del grupo metilo unido al átomo de nitrógeno, lo que lo hace menos lipofílico.

N-Metilamina: Carece del grupo bencilo, lo que da como resultado diferentes propiedades químicas y biológicas.

N,N-Dimetilbencilamina: Contiene un grupo metilo adicional en el nitrógeno, lo que puede afectar su reactividad e interacciones.

La N-Bencilmetilamina es única debido a la presencia de ambos grupos bencilo y metilo, que confieren propiedades químicas y biológicas distintas .

Actividad Biológica

N-Methylbenzylamine (NMBA), a derivative of benzylamine, has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity of NMBA, highlighting its mutagenic properties, synthetic applications, and case studies that illustrate its significance in pharmacology.

- Molecular Formula : CHN

- Molecular Weight : 121.18 g/mol

- CAS Number : 103-67-3

- Physical State : Liquid at room temperature

- Boiling Point : 186 °C

- Solubility : Soluble in water

NMBA is characterized by a methyl group attached to the nitrogen of benzylamine, which influences its reactivity and biological interactions.

Mutagenic Activity

Research indicates that NMBA possesses significant mutagenic properties. A study on unsymmetrically substituted N-nitrosomethylbenzylamine revealed that it acts as an oesophageal carcinogen with both methylating and benzylating capabilities. The mutagenicity was assessed using Salmonella typhimurium strains TA 98 and TA 1535, where NMBA exhibited direct mutagenic effects. Notably, the compound required enzymatic activation to exhibit its full mutagenic potential, suggesting that metabolic processes play a crucial role in its biological activity .

Table 1: Mutagenicity of NMBA Derivatives

| Compound | Mutagenicity in TA 98 | Mutagenicity in TA 1535 |

|---|---|---|

| N-nitrosomethylbenzylamine | High | Moderate |

| N-nitrosobenzylurea | High | High |

| N-nitroso-acetoxymethyl-benzylamine | Moderate | Low |

Synthetic Applications

NMBA is not only significant for its biological activity but also serves as an important building block in organic synthesis. It has been utilized in the synthesis of various compounds, including N-methylbenzylammonium fluorochromate(VI) (MBAFC), which acts as a selective oxidant for aryl alcohols under mild conditions. The efficiency of MBAFC was notably enhanced when absorbed on silica gel, demonstrating NMBA's utility in facilitating chemical reactions with high yields .

Table 2: Oxidation Reactions Using MBAFC

| Substrate | Product | Yield (%) |

|---|---|---|

| p-Methylbenzylalcohol | p-Methylbenzaldehyde | 92 |

| p-Nitrobenzyl alcohol | p-Nitrobenzaldehyde | 90 |

| Cyclohexanol | Cyclohexanone | 75 |

Case Studies

- Antiarrhythmic Properties : NMBA has been studied for its role as an antiarrhythmic agent. It inhibits Ca/calmodulin-dependent serine–threonine protein kinase II (CaMKII), which is implicated in cardiac function regulation. In clinical observations, NMBA demonstrated effectiveness in reducing supraventricular tachycardia (SVT) episodes following inhalation of fenoterol, showcasing its potential therapeutic applications in cardiology .

- Mutagenicity Studies : A detailed investigation into the mutagenic effects of NMBA derivatives highlighted their capacity to induce DNA damage through benzylation mechanisms. These findings support the hypothesis that enzymatic activation of NMBA can lead to significant biological consequences, emphasizing the need for caution in handling such compounds due to their potential carcinogenic effects .

Propiedades

IUPAC Name |

N-methyl-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWRFSMVIUAEBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13426-94-3 (hydrochloride) | |

| Record name | N-Methylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9048439 | |

| Record name | N-Methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | N-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.65 [mmHg] | |

| Record name | N-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

103-67-3 | |

| Record name | N-Methylbenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYLBENZYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methylbenzylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KN7F4X49E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.